5-(4-methoxybenzyl)-4-oxo-N-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide
Description
This compound features a pyrazolo[1,5-a]pyrazine core fused with a tetrahydropyrazine ring. Key structural elements include:
- A 4-methoxybenzyl group at position 5, contributing electron-donating properties and lipophilicity.
- A 4-oxo group in the tetrahydropyrazine ring, influencing conformational flexibility and polarity.
Synthetic routes for analogous compounds (e.g., pyrazolo[1,5-a]pyrimidines) involve heterocyclization of hydrazine derivatives with carbonyl-containing intermediates, as seen in and . Crystallographic tools like SHELX and ORTEP () are critical for structural validation .
Properties
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-4-oxo-N-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-28-17-9-7-15(8-10-17)14-24-11-12-25-19(21(24)27)18(13-22-25)20(26)23-16-5-3-2-4-6-16/h2-10,13H,11-12,14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHCMRDPLFBMPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN3C(=C(C=N3)C(=O)NC4=CC=CC=C4)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(4-methoxybenzyl)-4-oxo-N-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide is a member of the tetrahydropyrazolo[1,5-a]pyrazine family, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a tetrahydropyrazole ring fused with a carboxamide group and a methoxybenzyl substituent, which may influence its biological activity.
Antiviral Activity
Research indicates that compounds similar to 5-(4-methoxybenzyl)-4-oxo-N-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide exhibit significant antiviral properties. A study highlighted the inhibition of HIV-1 integrase by related tetrahydropyrazolo compounds. The lead compound in that research showed an IC50 value of 74 nM against integrase activity and effectively inhibited HIV replication in cell culture with an IC95 of 63 nM .
Antitumor Activity
Another area of interest is the antitumor potential of pyrazolo derivatives. For instance, related compounds demonstrated substantial cytotoxic effects against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). A notable derivative exhibited IC50 values of 0.83 μM for A549 cells and 0.15 μM for MCF-7 cells . Although specific data on our compound is limited, these findings suggest a promising avenue for further exploration.
Enzyme Inhibition
The compound may also exhibit enzyme inhibition properties. Tetrahydropyrazolo derivatives have been investigated for their ability to inhibit cholinesterases (AChE and BChE), which are relevant in the context of Alzheimer's disease treatment . The inhibition potency was reported with IC50 values ranging from 0.466 μM to 1.89 μM for various analogs.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of tetrahydropyrazolo derivatives. Key modifications that enhance potency include:
- Substituent Variations : The presence of electron-donating groups like methoxy can improve binding affinity to target enzymes.
- Ring Modifications : Alterations in the pyrazole ring can significantly impact biological activity and selectivity.
A systematic analysis of these factors is essential for developing more potent derivatives.
Case Study 1: Antiviral Efficacy
In a controlled study evaluating structural analogs, it was found that modifications leading to better lipophilicity correlated with enhanced antiviral activity against HIV . This supports the notion that our compound might also benefit from similar structural optimizations.
Case Study 2: Cancer Cell Line Testing
A recent investigation into novel pyrazolo derivatives demonstrated their ability to induce apoptosis in cancer cells through mitochondrial pathways. Compounds with similar structural features as our target compound were shown to trigger significant cell death in MCF-7 cells .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrazolo compounds exhibit antimicrobial properties. For instance, studies have shown that similar compounds demonstrate moderate activity against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 250 μg/mL . The presence of the methoxy group in the structure may enhance the compound's lipophilicity, potentially improving its membrane permeability and efficacy against microbial targets.
Anticancer Potential
The pyrazolo[1,5-a]pyrazine scaffold has been recognized for its anticancer properties. Recent studies suggest that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Notably, some derivatives have shown efficacy against human cancer cell lines such as HeLa and DU 205 . The incorporation of the methoxybenzyl group may further modulate these effects by influencing the compound's interaction with cellular targets.
Antiepileptic Effects
The anticonvulsant properties of pyrazolo derivatives are well-documented. Compounds similar to 5-(4-methoxybenzyl)-4-oxo-N-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide have demonstrated protective effects in rodent models for generalized tonic-clonic seizures . This suggests potential applications in treating epilepsy.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the pharmacological profile of this compound. Modifications to the pyrazolo scaffold can lead to significant changes in biological activity. For example:
- Substitution Patterns : Variations in the position and nature of substituents on the benzyl ring can impact potency and selectivity.
- Functional Groups : The presence of electron-donating or withdrawing groups can influence the compound's reactivity and interaction with biological targets.
Case Studies
Comparison with Similar Compounds
Core Heterocycle Variations
Impact :
Substituent Effects
Impact :
- Electron-withdrawing groups (e.g., -CF₃, -F) improve metabolic stability but may reduce solubility.
- Methoxy groups balance lipophilicity and electronic effects but are susceptible to metabolic oxidation.
Terminal Functional Group Modifications
Impact :
- Carboxamides (target) are preferred for oral bioavailability due to balanced solubility and permeability.
- Esters () act as prodrugs, extending half-life but requiring metabolic activation.
Q & A
Basic: How can the synthetic yield of 5-(4-methoxybenzyl)-4-oxo-N-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide be optimized?
Answer:
Optimization involves:
- Stepwise Synthesis : Multistep routes (e.g., cyclization of pyrazole precursors followed by carboxamide coupling) improve control over reactive intermediates. For example, methyl 5-amino-1H-pyrazole-4-carboxylate derivatives can be reacted with tert-butoxycarbonyl (Boc)-protected amines under LiOH catalysis .
- Solvent and Catalyst Selection : Polar aprotic solvents (e.g., DMF) and triethylamine as a base enhance reaction efficiency. Bis(pentafluorophenyl) carbonate (BPC) has been used to stabilize intermediates .
- Temperature Control : Maintaining 60–80°C during cyclization steps minimizes side reactions .
Typical yields range from 66% to 82% under optimized conditions .
Basic: What analytical methods are critical for confirming the structure of this compound?
Answer:
- 1H/13C NMR : Assign peaks for the methoxybenzyl group (δ ~3.8 ppm for OCH3), pyrazine carbonyl (δ ~165–170 ppm), and phenyl protons (δ ~7.2–7.6 ppm) .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ calculated for C22H21N4O3: 413.1612) .
Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
Answer:
- Substituent Variation : Modify the methoxybenzyl group (e.g., replace with halogenated or nitro-substituted benzyl groups) and the phenyl carboxamide moiety. For example, 5-(4-chlorophenyl) analogs showed enhanced bioactivity in related pyrazolo-pyrimidine systems .
- Biological Assays : Test analogs against target enzymes (e.g., kinases) or in antibacterial assays. Use IC50 values to correlate substituent effects with activity .
- Computational Pre-screening : Perform molecular docking to prioritize analogs with favorable binding energies .
Advanced: What strategies address poor aqueous solubility during biological testing?
Answer:
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or tertiary amines) at the 4-methoxybenzyl position, as seen in soluble pyrazolo[1,5-a]pyrimidine carboxylates .
- Formulation : Use co-solvents (e.g., DMSO/PEG mixtures) or nanoemulsion techniques. For in vivo studies, cyclodextrin inclusion complexes improve bioavailability .
Advanced: How can molecular docking guide target identification for this compound?
Answer:
- Software Tools : Use AutoDock Vina or Schrödinger Suite to dock the compound into protein active sites (e.g., COX-2 or EGFR kinases) .
- Key Interactions : Prioritize hydrogen bonds between the carboxamide group and catalytic residues (e.g., Asp or Lys) and π-π stacking of the phenyl ring with hydrophobic pockets .
- Validation : Compare docking scores with experimental IC50 values from enzyme inhibition assays .
Advanced: How can metabolic stability be assessed in preclinical studies?
Answer:
- In Vitro Assays : Incubate the compound with liver microsomes (human or murine) and quantify parent compound depletion via LC-MS/MS. Monitor metabolites like hydroxylated or demethylated products .
- CYP Inhibition Screening : Test against CYP3A4 and CYP2D9 isoforms using fluorogenic substrates to identify metabolic liabilities .
Advanced: What methods evaluate in vivo toxicity and pharmacokinetics?
Answer:
- Acute Toxicity : Dose rodents (e.g., 50–200 mg/kg) and monitor for 14 days for mortality, organ weight changes, and histopathology .
- Pharmacokinetics (PK) : Conduct IV and oral dosing in rats. Calculate AUC, Cmax, and half-life (t1/2) using non-compartmental analysis. Blood-brain barrier penetration can be assessed via brain/plasma ratio .
Advanced: How can polymorphism affect formulation development?
Answer:
- Polymorph Screening : Recrystallize the compound from solvents like ethanol, acetonitrile, or THF. Characterize forms via X-ray diffraction (XRD) and differential scanning calorimetry (DSC) .
- Stability Testing : Store polymorphs under accelerated conditions (40°C/75% RH) for 4 weeks. Hygroscopic forms may require anhydrous formulation .
Advanced: What scalable synthesis methods are suitable for multi-gram production?
Answer:
- Flow Chemistry : Use continuous-flow reactors for exothermic steps (e.g., cyclization) to improve safety and yield. Residence time optimization minimizes byproducts .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression .
Advanced: How can enantiomeric purity be ensured during synthesis?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
